IDO1 Inhibitory Potency: A Moderately Potent Hit with a Defined IC50 Value
1-(Prop-2-en-1-yl)-1H-indole-5-carboxylic acid inhibits IDO1 in IFN-γ stimulated human HeLa cells with an IC50 of 76 nM [1]. This potency is 3.7-fold lower than the clinical-stage IDO1 inhibitor epacadostat (IC50 = 20.6 nM) measured in the same cellular assay [2], but it is 5.8-fold more potent than the IDO1 inhibitor IDO1-IN-17 (IC50 = 0.44 μM, i.e., 440 nM) [3]. While the parent indole-5-carboxylic acid (CAS 1670-81-1) lacks reported IDO1 inhibitory activity, the N-allyl substitution on the target compound enables this specific biological effect [1].
| Evidence Dimension | IDO1 enzyme inhibition (cellular assay) |
|---|---|
| Target Compound Data | IC50 = 76 nM |
| Comparator Or Baseline | Epacadostat: IC50 = 20.6 nM; IDO1-IN-17: IC50 = 440 nM; Parent indole-5-carboxylic acid: No significant inhibition reported |
| Quantified Difference | 3.7-fold less potent than epacadostat; 5.8-fold more potent than IDO1-IN-17 |
| Conditions | IFN-γ stimulated human HeLa cells, inhibition of kynurenine production |
Why This Matters
This data positions 1-(Prop-2-en-1-yl)-1H-indole-5-carboxylic acid as a validated, moderately potent IDO1 inhibitor suitable for hit-to-lead optimization or as a chemical probe, distinct from inactive parent scaffolds and offering a different potency profile compared to advanced clinical candidates.
- [1] BindingDB. (2020). BDBM50454800 (CHEMBL4210456) - Affinity Data: IC50 = 76 nM for IDO1. View Source
- [2] Ye, K., et al. (2023). Design, synthesis, biological evaluation of urea substituted 1,2,5-oxadiazole-3-carboximidamides as novel indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors. European Journal of Medicinal Chemistry, 250, 115217. View Source
- [3] TargetMol. (n.d.). IDO1-IN-17 - IDO1 inhibitor with IC50 of 0.44 μM in HeLa cells. View Source
